[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate
Overview
Description
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and two oxochromene moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxycoumarin under basic conditions to form the intermediate 3-(2,4-dichlorophenyl)-4-oxochromen-7-yl. This intermediate is then esterified with 2-oxochromene-3-carboxylic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its dichlorophenyl group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
Industrially, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can bind to enzyme active sites, inhibiting their activity. The oxochromene moieties can interact with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: These compounds share the dichlorophenyl group and exhibit similar biological activities.
Oxochromene derivatives: Compounds like 4-hydroxycoumarin and its derivatives are structurally similar and have comparable chemical properties.
Uniqueness
What sets [3-(2,4-Dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate apart is its dual oxochromene structure, which provides unique reactivity and biological activity. This dual structure allows for more complex interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-4-oxochromen-7-yl] 2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H12Cl2O6/c26-14-5-7-16(20(27)10-14)19-12-31-22-11-15(6-8-17(22)23(19)28)32-24(29)18-9-13-3-1-2-4-21(13)33-25(18)30/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBMTRVLOMLOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CO4)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H12Cl2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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